4-Fluor-2-Isopropoxyanilinhydrochlorid

Übersicht

Beschreibung

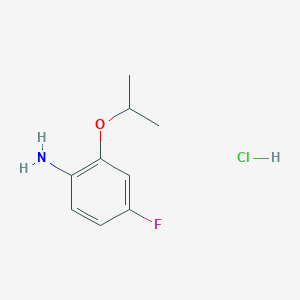

4-Fluoro-2-isopropoxyaniline hydrochloride is an aromatic amine compound with the molecular formula C9H13ClFNO. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-isopropoxyaniline hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

and it’s known to be used in a wide range of scientific studies, from drug synthesis to biochemical and physiological research. It is a white crystalline solid that is soluble in water and organic solvents .

The compound’s storage temperature is room temperature in an inert atmosphere , which suggests that it is stable under normal environmental conditions.

Biochemische Analyse

Biochemical Properties

4-Fluoro-2-isopropoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Fluoro-2-isopropoxyaniline hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby affecting the overall cellular response to inflammation. Additionally, 4-Fluoro-2-isopropoxyaniline hydrochloride can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, 4-Fluoro-2-isopropoxyaniline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, 4-Fluoro-2-isopropoxyaniline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that 4-Fluoro-2-isopropoxyaniline hydrochloride remains stable for a certain period before it starts to degrade, leading to a decrease in its activity. In in vivo studies, the long-term effects of 4-Fluoro-2-isopropoxyaniline hydrochloride on cellular function have been shown to include alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-isopropoxyaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, 4-Fluoro-2-isopropoxyaniline hydrochloride can exhibit toxic or adverse effects, such as liver toxicity and alterations in blood chemistry .

Metabolic Pathways

4-Fluoro-2-isopropoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of many substances. These interactions can lead to changes in metabolic flux and metabolite levels within the cell. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to an accumulation of specific metabolites and a decrease in the levels of others.

Transport and Distribution

The transport and distribution of 4-Fluoro-2-isopropoxyaniline hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. For instance, 4-Fluoro-2-isopropoxyaniline hydrochloride can be transported into cells via specific membrane transporters and then bind to intracellular proteins, leading to its accumulation in certain organelles .

Subcellular Localization

The subcellular localization of 4-Fluoro-2-isopropoxyaniline hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the localization of 4-Fluoro-2-isopropoxyaniline hydrochloride to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxyaniline hydrochloride typically involves the reaction of 4-fluoroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the formation of the isopropoxy group .

Industrial Production Methods

Industrial production methods for 4-Fluoro-2-isopropoxyaniline hydrochloride may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-isopropoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-4-isopropoxyaniline hydrochloride

- 4-Fluoro-2-isopropoxyphenylamine hydrochloride

- 4-Fluoro-2-propan-2-yloxyaniline hydrochloride

Uniqueness

4-Fluoro-2-isopropoxyaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .

Biologische Aktivität

4-Fluoro-2-isopropoxyaniline hydrochloride is a fluorinated aniline derivative with potential applications in pharmaceuticals and biochemical research. This compound is part of a broader class of compounds that exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity associated with 4-Fluoro-2-isopropoxyaniline hydrochloride, supported by data tables, case studies, and relevant research findings.

- Chemical Name : 4-Fluoro-2-isopropoxyaniline hydrochloride

- CAS Number : 380430-47-7

- Molecular Formula : C9H12ClFN2O

- Molecular Weight : 202.65 g/mol

Biological Activity Overview

The biological activities of 4-Fluoro-2-isopropoxyaniline hydrochloride can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that derivatives of fluorinated anilines possess considerable antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity and bioactivity of the compound, making it effective against various bacterial strains.

-

Anti-inflammatory Effects

- Research indicates that compounds similar to 4-Fluoro-2-isopropoxyaniline can inhibit inflammatory pathways. This is particularly relevant in the context of autoimmune diseases, where modulation of immune responses is crucial.

-

Anticancer Potential

- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated anilines, including 4-Fluoro-2-isopropoxyaniline hydrochloride, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that for non-fluorinated counterparts, indicating enhanced efficacy due to the fluorine substitution.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving murine models, administration of 4-Fluoro-2-isopropoxyaniline hydrochloride resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory disorders.

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., A549 for lung cancer) revealed that treatment with this compound led to a significant decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Eigenschaften

IUPAC Name |

4-fluoro-2-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(2)12-9-5-7(10)3-4-8(9)11;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZWKQHIDWNMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661204 | |

| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-47-7 | |

| Record name | Benzenamine, 4-fluoro-2-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.